molecular formula C14H21ClN2O2 B4187732 N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride

Cat. No.: B4187732
M. Wt: 284.78 g/mol
InChI Key: JBJJUKCJPGZHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a dimethylaminoethyl group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine, such as 2-(dimethylamino)ethylamine, under appropriate conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl halide reacts with a hydroxyl group on the benzamide core.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The benzamide moiety may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)benzamide: Lacks the allyloxy group, which may affect its reactivity and applications.

    3-(methoxy)-N-[2-(dimethylamino)ethyl]benzamide: Contains a methoxy group instead of an allyloxy group, leading to different chemical properties.

    N-[2-(dimethylamino)ethyl]-3-(propoxy)benzamide: Features a propoxy group, which may influence its solubility and reactivity.

Uniqueness

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the allyloxy group with the dimethylaminoethyl and benzamide moieties makes this compound versatile and valuable in various research fields.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-4-10-18-13-7-5-6-12(11-13)14(17)15-8-9-16(2)3;/h4-7,11H,1,8-10H2,2-3H3,(H,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJJUKCJPGZHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)OCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Reactant of Route 5
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride
Reactant of Route 6
N-[2-(dimethylamino)ethyl]-3-prop-2-enoxybenzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.